4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride
Overview
Description
“4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride" .
Synthesis Analysis
A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo . The methodology utilizes simple and easily available substrates of a broad range .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” is complex and involves multiple rings . The structure is based on the [1,2,4]triazolo[4,3-a]pyrazine platform .Chemical Reactions Analysis
The synthesis of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The reaction also involves the use of palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” include its molecular weight of 160.61 . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Modulators of σ-receptors
Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, including 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride, have established themselves as modulators of σ-receptors . These receptors are involved in several physiological processes, including pain perception, motor function, and cognitive functions.
Inhibitors of β-secretase-1 (BACE-1)
These compounds have been found to inhibit β-secretase-1 (BACE-1) . BACE-1 is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer’s disease.
Cytochrome Cyp8b1 Inhibition
Cytochrome Cyp8b1 is another target of these compounds . By inhibiting this enzyme, they can potentially influence the synthesis of bile acids, which are essential for digestion and absorption of dietary fats.
Antiviral Activity
Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines also possess antiviral activity . They have been used in the treatment of herpes and viral hepatitis B .
Antitumor Activity
Representatives of this class of compounds also exhibit antitumor activity . This makes them potential candidates for the development of new anticancer drugs.
Synthesis Methods
Several methods have been developed for the synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Contamination Studies in Drug Products
A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride . This highlights its importance in the pharmaceutical industry for quality control and safety assessments.
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .
Mode of Action
The compound interacts with its targets, modulating their activity and inducing changes in their function . For instance, as a modulator of σ-receptors, it can alter receptor signaling, while as an inhibitor of BACE-1 and cytochrome Cyp8b1, it can reduce the activity of these enzymes .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, modulation of σ-receptors can influence signal transduction pathways, while inhibition of BACE-1 and cytochrome Cyp8b1 can impact metabolic pathways . The downstream effects of these interactions can lead to changes in cellular functions and responses .
Result of Action
The compound’s action results in molecular and cellular effects, such as altered signal transduction, reduced enzyme activity, and changes in metabolic processes . These effects can have therapeutic implications, such as the treatment of herpes and viral hepatitis B . Additionally, representatives of this class of compounds also exhibit antitumor activity .
Safety and Hazards
Future Directions
The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Other application fields of these low viscosity ionic liquids are dye-sensitized solar cells, in which the bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes .
properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9-5(3-6-1)4-7-8-9;/h4,6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAFWMFNHSJTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656385 | |
Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123308-28-1 | |
Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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